9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one
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Overview
Description
9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one is a chemical compound known for its unique structure and properties. It belongs to the class of phenothiazine derivatives, which are known for their diverse applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a diethylamino group attached to the phenothiazine core, which imparts specific chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is used in biological studies, particularly in the staining of cellular components due to its fluorescent properties.
Industry: The compound is used in the production of dyes and pigments, as well as in the development of materials with specific properties
Mechanism of Action
The mechanism of action of 9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular functions. For example, it may bind to proteins or nucleic acids, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-amino-7-(dimethylamino)phenothiazin-5-ium
- 7-(diethylamino)-1-hydroxy-phenothiazin-3-ylidene-diethylazanium chloride
- 7-amino-9-hydroxy-6-8-diazabenzo[a][1,4]benzothiazino[3,2-c]phenothiazine .
Uniqueness
9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the diethylamino group enhances its solubility and reactivity, making it suitable for various applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
74682-48-7 |
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Molecular Formula |
C20H18N2OS |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
9-(diethylamino)benzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C20H18N2OS/c1-3-22(4-2)13-9-10-16-18(11-13)24-19-12-17(23)14-7-5-6-8-15(14)20(19)21-16/h5-12H,3-4H2,1-2H3 |
InChI Key |
BZMBEOMEONTPFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3S2 |
Origin of Product |
United States |
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